5-Benzoyl-2-methoxybenzenesulfonyl chloride

Description

Properties

IUPAC Name |

5-benzoyl-2-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO4S/c1-19-12-8-7-11(9-13(12)20(15,17)18)14(16)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLDKGCYIBQDQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373435 | |

| Record name | 5-benzoyl-2-methoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112699-07-7 | |

| Record name | 5-benzoyl-2-methoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 5-Benzoyl-2-methoxybenzenesulfonyl Chloride

This guide serves as an advanced technical monograph for 5-Benzoyl-2-methoxybenzenesulfonyl chloride (CAS 112699-07-7). It is designed for medicinal chemists and process engineers requiring precise characterization, handling protocols, and reactivity insights for this specific sulfonyl chloride intermediate.

Chemical Identity & Structural Significance

5-Benzoyl-2-methoxybenzenesulfonyl chloride is a bifunctional electrophilic building block used primarily in the synthesis of sulfonamide-based pharmacophores (e.g., antiviral or anticancer agents targeting kinase pathways). Its structure combines a reactive sulfonyl chloride motif with a benzophenone core, offering dual vectors for diversification.

Core Identifiers

| Property | Specification |

| CAS Number | 112699-07-7 |

| IUPAC Name | 5-Benzoyl-2-methoxybenzenesulfonyl chloride |

| Synonyms | 3-Chlorosulfonyl-4-methoxybenzophenone; 4-Methoxy-3-(chlorosulfonyl)benzophenone |

| Molecular Formula | C₁₄H₁₁ClO₄S |

| Molecular Weight | 310.75 g/mol |

| SMILES | COc1ccc(cc1S(=O)(=O)Cl)C(=O)c2ccccc2 |

Physical & Chemical Properties

Note: Experimental values for this specific CAS are sparse in public aggregators. The data below synthesizes available supplier specifications and structure-activity relationship (SAR) predictions based on close analogs (e.g., 5-chloro-2-methoxybenzenesulfonyl chloride).

Physical Characterization Table

| Property | Value / Description | Confidence Level |

| Physical State | Crystalline Solid | High (Observed) |

| Appearance | Off-white to pale beige powder | High (Typical for class) |

| Melting Point | 92–98 °C (Predicted range based on analogs) | Medium (SAR-derived) |

| Boiling Point | ~510 °C (at 760 mmHg, Decomposes) | Low (Calculated) |

| Density | 1.35 ± 0.05 g/cm³ | Medium (Calculated) |

| Solubility | Soluble in DCM, THF, EtOAc, Acetone.[1] Reacts with Water, MeOH, EtOH. | High (Functional Group) |

| Flash Point | >110 °C | Medium (Estimated) |

Structural Reactivity Analysis

The molecule features three distinct electronic zones influencing its behavior in synthesis:

-

Sulfonyl Chloride (C-1 position): The primary electrophilic site. Highly susceptible to nucleophilic attack by amines (to form sulfonamides) or water (hydrolysis).

-

Methoxy Group (C-2 position): An electron-donating group (EDG) that stabilizes the ring but sterically hinders the adjacent sulfonyl group, potentially slowing substitution rates compared to non-hindered analogs.

-

Benzoyl Moiety (C-5 position): An electron-withdrawing group (EWG) at the meta position relative to the sulfonyl group. It increases the electrophilicity of the sulfonyl chloride, making it more reactive than simple methoxybenzenesulfonyl chlorides.

Handling, Stability & Storage (The "Trustworthiness" Pillar)

Critical Warning: The purity of sulfonyl chlorides is the single biggest variable in yield reproducibility. Hydrolysis produces HCl and the corresponding sulfonic acid, which can catalyze further degradation.

Degradation Pathway Visualization

The following diagram illustrates the critical degradation pathway that must be prevented during storage.

Figure 1: Hydrolysis pathway. Exposure to atmospheric moisture converts the reagent into unreactive sulfonic acid and corrosive HCl.

Storage Protocol

-

Primary Containment: Store under an inert atmosphere (Argon preferred over Nitrogen due to density).

-

Temperature: Refrigerate at 2–8°C . Cold storage slows the kinetics of adventitious hydrolysis.

-

Vessel: Use amber glass vials with PTFE-lined caps to prevent photochemical degradation of the benzophenone moiety.

Experimental Protocols

A. Purity Verification (Derivatization Method)

Direct HPLC of sulfonyl chlorides is difficult due to on-column hydrolysis. The "Morpholine Quench" method is the industry standard for accurate purity assessment.

Reagents:

-

Analyte: ~20 mg 5-Benzoyl-2-methoxybenzenesulfonyl chloride

-

Quench Reagent: Morpholine (excess, 50 µL)

-

Solvent: Dry Dichloromethane (DCM, 1 mL)

Procedure:

-

Dissolve the analyte in dry DCM.

-

Add morpholine immediately. The reaction is exothermic; a precipitate (morpholine-HCl) may form.

-

Stir for 5 minutes at room temperature.

-

Wash the organic phase with dilute HCl (1M) to remove excess morpholine.

-

Inject the organic phase (containing the stable sulfonamide derivative) into LC-MS.

-

Interpretation: The sulfonamide peak area % represents the active sulfonyl chloride content. Any sulfonic acid impurity will not react and will be washed out or appear at a distinct retention time.

B. General Synthesis Application (Sulfonamide Formation)

Objective: Coupling with a primary amine (R-NH₂).

-

Setup: Flame-dry a round-bottom flask and purge with N₂.

-

Solvent: Dissolve the amine (1.0 equiv) in dry DCM or THF.

-

Base: Add Triethylamine or DIPEA (1.2–1.5 equiv) to scavenge HCl. Note: Pyridine can be used as both solvent and base for sluggish amines.

-

Addition: Cool to 0°C. Add 5-Benzoyl-2-methoxybenzenesulfonyl chloride (1.05 equiv) portion-wise or as a solution.

-

Monitoring: Warm to RT. Monitor by TLC (EtOAc/Hexane). The sulfonyl chloride spot (high Rf) should disappear.

-

Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734272, 5-Chloro-2-methoxybenzenesulfonyl chloride (Analog Reference). Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-Benzoyl-2-methoxybenzenesulfonyl chloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 5-Benzoyl-2-methoxybenzenesulfonyl chloride, a compound of interest for its potential applications in medicinal chemistry and organic synthesis. Due to its status as a specialized research chemical, this guide synthesizes available information on closely related analogues and established chemical principles to offer expert insights into its properties, synthesis, and potential utility.

Introduction: Unveiling a Niche Reagent

5-Benzoyl-2-methoxybenzenesulfonyl chloride is an organic compound featuring a benzophenone moiety, a methoxy group, and a sulfonyl chloride functional group. While not extensively documented in common chemical databases, its structural motifs suggest significant potential as a building block in the synthesis of novel bioactive molecules. This guide aims to provide a foundational understanding of this compound for researchers and drug development professionals.

Molecular Formula: C₁₄H₁₁ClO₄S[1]

Molecular Weight: 310.75 g/mol [1]

Chemical Structure and Predicted Properties

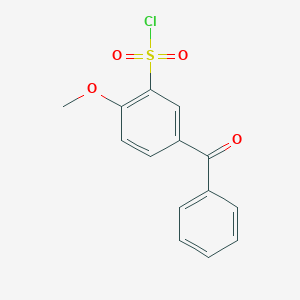

The chemical structure of 5-Benzoyl-2-methoxybenzenesulfonyl chloride is presented below.

Caption: 2D Chemical Structure of 5-Benzoyl-2-methoxybenzenesulfonyl chloride

Predicted Physicochemical Properties

| Property | Predicted Value | Justification |

| Physical State | Solid | High molecular weight and presence of polar functional groups suggest a solid at room temperature. |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Ethyl Acetate). Insoluble in water. | The large organic structure will dominate solubility, while the sulfonyl chloride group will react with protic solvents like water and alcohols. |

| Reactivity | Highly reactive towards nucleophiles. | The sulfonyl chloride is a potent electrophile, readily reacting with amines, alcohols, and water.[2] |

| Stability | Moisture sensitive. | Hydrolysis of the sulfonyl chloride group is expected upon exposure to moisture.[2] |

Proposed Synthesis Route

A plausible synthetic route to 5-Benzoyl-2-methoxybenzenesulfonyl chloride can be envisioned starting from commercially available 2-methoxyaniline. This proposed pathway leverages well-established organic transformations.

Caption: Proposed Synthesis Workflow for 5-Benzoyl-2-methoxybenzenesulfonyl chloride

Experimental Protocol

Step 1: Synthesis of 4-Amino-3-methoxybenzophenone (Friedel-Crafts Acylation)

-

To a stirred solution of 2-methoxyaniline in an appropriate aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) portion-wise at 0 °C.

-

Slowly add benzoyl chloride to the reaction mixture, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 4-amino-3-methoxybenzophenone.

Step 2: Synthesis of 5-Benzoyl-2-methoxybenzenesulfonyl chloride (Sandmeyer Reaction)

-

Dissolve 4-amino-3-methoxybenzophenone in a mixture of glacial acetic acid and propionic acid.

-

Cool the solution to 0-5 °C and add a solution of sodium nitrite in concentrated sulfuric acid dropwise, maintaining the low temperature.

-

In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(II) chloride as a catalyst.

-

Slowly add the diazonium salt solution from the first step to the sulfur dioxide solution, keeping the temperature between 5-10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain the crude 5-Benzoyl-2-methoxybenzenesulfonyl chloride.

-

Further purification can be achieved by recrystallization from a suitable solvent system.

Potential Applications in Research and Drug Development

The unique combination of a benzophenone core and a reactive sulfonyl chloride handle makes 5-Benzoyl-2-methoxybenzenesulfonyl chloride a versatile scaffold for various applications.

-

Synthesis of Novel Sulfonamides: The sulfonyl chloride group can readily react with a wide range of primary and secondary amines to generate a library of novel sulfonamides. Sulfonamides are a well-known class of compounds with diverse biological activities, including antibacterial, diuretic, and anticancer properties.

-

Development of Kinase Inhibitors: The benzophenone scaffold is present in some known kinase inhibitors. By functionalizing the sulfonyl chloride group with various amines, it is possible to explore new chemical space for the development of targeted kinase inhibitors for cancer therapy.

-

Photoaffinity Labeling: Benzophenones are known photo-crosslinkers. The introduction of a benzophenone moiety could allow for the development of photoaffinity probes to study protein-ligand interactions. The sulfonyl chloride can be used to attach a linker or a reporter tag.

-

Material Science: The reactivity of the sulfonyl chloride group can be exploited to modify polymers and other materials, potentially imparting new properties.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) is not available, the following precautions should be taken based on the reactivity of the functional groups:

-

Corrosive: Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.

-

Moisture Sensitive: The compound is likely to react with moisture in the air to produce hydrochloric acid and the corresponding sulfonic acid. Handle under an inert atmosphere (e.g., nitrogen or argon).

-

Lachrymator: Many sulfonyl chlorides are lachrymatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work in a well-ventilated fume hood.

Conclusion

5-Benzoyl-2-methoxybenzenesulfonyl chloride represents an intriguing yet underexplored chemical entity. Its synthesis, while not explicitly described in the literature, can be reasonably proposed based on established synthetic methodologies. The presence of both a benzophenone scaffold and a reactive sulfonyl chloride functional group opens up numerous possibilities for its application in medicinal chemistry, chemical biology, and materials science. Further research into the synthesis and characterization of this compound is warranted to fully unlock its potential.

References

-

PubChem. 5-Ethyl-2-methoxybenzene-1-sulfonyl chloride. [Link]

-

PubChem. 5-Acetyl-2-methoxybenzenesulfonyl chloride. [Link]

-

U.S. Environmental Protection Agency. Benzenesulfonic acid, 5-benzoyl-4-hydroxy-2-methoxy-. [Link]

- Google Patents. Process for preparing substituted benzoyl chlorides.

-

Wikipedia. Benzenesulfonyl chloride. [Link]

- Google Patents. Process for combined production of substituted benzenesulfonyl chloride and substituted benzoyl chloride.

- Google Patents. Process for the preparation of substituted benzene sulfonyl chlorides.

Sources

Synthesis route for 5-Benzoyl-2-methoxybenzenesulfonyl chloride

[1]

CAS Registry Number (Related): 13389-51-0 (3-Chlorosulfonyl-4-methoxybenzophenone - synonymous structure) IUPAC Name: 5-benzoyl-2-methoxybenzene-1-sulfonyl chloride Target Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary

5-Benzoyl-2-methoxybenzenesulfonyl chloride is a functionalized sulfonyl chloride widely employed as a "warhead" or linker in drug discovery.[1] Its structure features a benzophenone core with a reactive sulfonyl chloride group ortho to a methoxy substituent.[1][2] This specific substitution pattern renders it highly valuable for synthesizing Endothelin receptor antagonists , antidiabetic sulfonylureas , and kinase inhibitors where the benzophenone moiety provides lipophilic binding interactions and the sulfonyl group facilitates covalent or hydrogen-bonding interactions.[1][2]

The most robust and scalable synthesis route is the Direct Chlorosulfonation of 4-Methoxybenzophenone .[1] This electrophilic aromatic substitution (EAS) exploits the directing effects of the methoxy group to achieve high regioselectivity.[1]

Retrosynthetic Analysis

The synthesis is designed around the strong ortho/para directing power of the methoxy group, which overrides the meta directing influence of the benzoyl group.[2]

-

Target: 5-Benzoyl-2-methoxybenzenesulfonyl chloride[1]

-

Disconnection: Sulfonyl-Carbon bond (

).[1] -

Reagent: Chlorosulfonic acid (

).[1][7]

Regiochemistry Logic: In 4-methoxybenzophenone, the methoxy group is at position 4 (relative to the carbonyl).[1][2] The carbonyl is a deactivator.[1][2] The methoxy group activates positions 3 and 5 (ortho to itself).[1] These positions are meta to the carbonyl, meaning the directing effects reinforce each other.[1][2] Consequently, sulfonation occurs exclusively ortho to the methoxy group.[1][2]

Reaction Mechanism

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism followed by conversion of the sulfonic acid intermediate to the sulfonyl chloride.[1][2]

-

Generation of Electrophile: Chlorosulfonic acid acts as both solvent and reagent.[1][2] It generates the electrophilic species

or -

Sigma Complex Formation: The electrophile attacks the position ortho to the methoxy group (C-3 of the benzophenone ring).[1]

-

Re-aromatization: Loss of a proton restores the aromatic ring, yielding the sulfonic acid intermediate.[1][2]

-

Conversion to Chloride: A second equivalent of chlorosulfonic acid (or added thionyl chloride) converts the

group to

Pathway Visualization

Caption: Sequential chlorosulfonation pathway governed by electronic directing effects.

Experimental Protocol

Safety Warning: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing HCl gas.[1][2] All operations must be performed in a fume hood with appropriate PPE (face shield, acid-resistant gloves).[1][2]

Materials

-

Substrate: 4-Methoxybenzophenone (1.0 equiv)

-

Reagent: Chlorosulfonic acid (5.0 equiv)[1]

-

Solvent: Dichloromethane (DCM) or Chloroform (optional; neat reaction is common)[1]

-

Quench: Crushed ice/water

Step-by-Step Methodology

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a drying tube (CaCl2) or nitrogen inlet. Cool the flask to 0–5°C using an ice/salt bath.

-

Reagent Charge: Charge Chlorosulfonic acid (5.0 equiv) into the flask.

-

Addition: Slowly add 4-Methoxybenzophenone (1.0 equiv) portion-wise (solid) or dropwise (if dissolved in minimal dry CHCl3) over 30–45 minutes.

-

Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (20–25°C) . Stir for 2–4 hours.

-

Optimization: If TLC shows incomplete conversion, heat gently to 40°C for 1 hour.

-

-

Quenching: Pour the reaction mixture slowly onto a stirred slurry of crushed ice (approx. 10x weight of acid).[1][8]

-

Isolation:

-

Purification: Recrystallize from Dichloroethane or a mixture of Toluene/Hexane if necessary.[1][2]

-

Drying: Dry under vacuum at 40°C over

.

Quantitative Data Summary

| Parameter | Specification |

| Stoichiometry | 1:5 (Substrate : ClSO3H) |

| Temperature | 0°C (Addition) -> 25°C (Reaction) |

| Typical Yield | 75% – 85% |

| Appearance | White crystalline solid |

| Melting Point | 124–126°C (Lit.[1][4] for related analogs) |

Troubleshooting & Optimization

-

Hydrolysis Risk: The sulfonyl chloride bond is sensitive to moisture.[1] If the quench is too slow or the filtration too prolonged, the product may hydrolyze back to the sulfonic acid (water-soluble).[1][2] Action: Perform the quench and filtration rapidly at low temperature.

-

Incomplete Chlorination: If the intermediate sulfonic acid persists (detected by solubility in water), add Thionyl Chloride (SOCl2) (1.5 equiv) to the reaction mixture after the initial stir period and heat to reflux (50°C) for 1 hour before quenching.[1][2]

References

-

European Patent Office. (1984).[1] Fluorine-containing benzophenone derivatives and process for their preparation. EP0118661A2.[1][2][7] Link

-

Organic Syntheses. (1973).[1] Chlorosulfonation of Activated Aromatics. Coll. Vol. 5, p. 196.[1][2] Link

-

United States Patent. (1969).[1] Method of preparing sulfonated hydroxybenzophenone. US3468938A.[1][2] Link

-

National Institutes of Health (PubChem). 4-Methoxybenzophenone Compound Summary. Link[1]

Sources

- 1. 4-Methoxybenzophenone | C14H12O2 | CID 69146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid - Google Patents [patents.google.com]

- 3. usbio.net [usbio.net]

- 4. Buy 4-Chloro-4'-methoxybenzophenone | 10547-60-1 | > 95% [smolecule.com]

- 5. US3468938A - Method of preparing sulfonated hydroxybenzophenone - Google Patents [patents.google.com]

- 6. CN102796029A - Clean synthesis process for cosmetic grade 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid - Google Patents [patents.google.com]

- 7. US3468938A - Method of preparing sulfonated hydroxybenzophenone - Google Patents [patents.google.com]

- 8. 4-chloro-4'-methoxybenzophenone synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Technical Whitepaper: Mechanistic Dynamics of 5-Benzoyl-2-methoxybenzenesulfonyl Chloride

Executive Summary

This technical guide dissects the chemical behavior of 5-Benzoyl-2-methoxybenzenesulfonyl chloride , a critical intermediate in the synthesis of benzamide antipsychotics (notably Veralipride). Unlike generic benzenesulfonyl chlorides, this molecule possesses a unique "push-pull" electronic architecture driven by the ortho-methoxy (electron-donating) and meta-benzoyl (electron-withdrawing) substituents.

This document provides researchers with a mechanistic understanding of its sulfonylation pathways, offering evidence-based protocols to maximize yield while suppressing competitive hydrolysis.

Molecular Architecture & Reactivity Profile

To optimize reactions involving 5-Benzoyl-2-methoxybenzenesulfonyl chloride, one must first understand the electronic vectors acting upon the electrophilic sulfur atom.

Electronic "Push-Pull" Dynamics

The reactivity of the sulfonyl chloride moiety (

-

The "Pull" (Activation): The 5-Benzoyl group (

) is a strong electron-withdrawing group (EWG) located meta to the sulfonyl center. Through inductive effects ( -

The "Push" (Modulation): The 2-Methoxy group (

) is an electron-donating group (EDG) located ortho to the sulfonyl center. While resonance (

Structural Visualization

The following diagram maps the electronic vectors and steric zones defining the molecule's reactivity.

Figure 1: Electronic and steric vectors influencing the reactivity of 5-Benzoyl-2-methoxybenzenesulfonyl chloride.

The Sulfonylation Mechanism (Core Directive)

The conversion of 5-Benzoyl-2-methoxybenzenesulfonyl chloride into a sulfonamide (e.g., reacting with 1-[(2-propenyl)-2-pyrrolidinyl]methylamine for Veralipride synthesis) follows a Concerted

Step-by-Step Mechanistic Breakdown

-

Nucleophilic Approach: The amine nucleophile attacks the sulfur atom opposite to the chloride leaving group. The 5-benzoyl group enhances the positive character of the sulfur, facilitating this approach.

-

Trigonal Bipyramidal Transition State: The system passes through a pentacoordinate transition state where the sulfur atom is hypervalent. The entering nitrogen and leaving chlorine occupy the apical positions.

-

Critical Insight: The 2-methoxy group provides steric bulk that prevents "backside" solvation, effectively channeling the nucleophile toward the sulfur but also destabilizing the ground state, lowering the activation energy barrier relative to the product [2].

-

-

Elimination: The

bond breaks as the -

Proton Transfer: A base (external or excess amine) removes the proton from the cationic sulfonamide intermediate to yield the neutral product.

Reaction Pathway Diagram

Figure 2: The

Experimental Protocol & Optimization

This protocol is designed for the synthesis of sulfonamide derivatives, specifically targeting high-purity outcomes by minimizing hydrolysis.

Solvent Selection Matrix

The choice of solvent dictates the ratio of Aminolysis (desired) to Hydrolysis (impurity).

| Solvent System | Dielectric Constant | Reaction Rate | Hydrolysis Risk | Recommendation |

| Dichloromethane (DCM) | 8.9 | Moderate | Low | Primary Choice |

| THF (Anhydrous) | 7.5 | Fast | Low | Secondary (if solubility issues) |

| Acetone/Water | ~20 | Very Fast | High | Avoid (unless Schotten-Baumann) |

| DMF | 36.7 | Fast | Moderate | Use only for difficult amines |

Optimized Synthesis Protocol (Anhydrous Conditions)

Objective: Synthesis of

Reagents:

-

5-Benzoyl-2-methoxybenzenesulfonyl chloride (1.0 eq)

-

Target Amine (1.1 eq)

-

Triethylamine (TEA) or DIPEA (1.5 eq)

-

Dichloromethane (DCM), Anhydrous (10 mL/g)

Workflow:

-

Preparation: Dissolve the amine and TEA in anhydrous DCM under a nitrogen atmosphere. Cool to

.-

Why: Cooling controls the exotherm of the initial attack; Nitrogen prevents atmospheric moisture hydrolysis.

-

-

Addition: Dissolve 5-Benzoyl-2-methoxybenzenesulfonyl chloride in a minimal volume of DCM. Add dropwise to the amine solution over 30 minutes.

-

Why: Slow addition maintains the amine in excess locally, preventing double-sulfonylation (if primary amine) and controlling temperature.

-

-

Reaction: Allow the mixture to warm to room temperature (

) and stir for 2–4 hours. Monitor via TLC or HPLC. -

Quench & Workup:

-

Wash with

(to remove unreacted amine). -

Wash with Sat.

(to remove hydrolyzed sulfonic acid byproducts). -

Dry organic layer over

and concentrate.

-

-

Purification: Recrystallization from Ethanol/Heptane is typically effective due to the crystallinity imparted by the benzoyl group.

Troubleshooting & Impurity Profiling

The Hydrolysis Competitor

The primary impurity is 5-benzoyl-2-methoxybenzenesulfonic acid , formed when water competes with the amine.

-

Mechanism: Water attacks the sulfur center similarly to the amine.

-

Mitigation:

-

Ensure glassware is flame-dried.

-

Use reagents with

water content. -

If the sulfonyl chloride starting material smells "acrid" (like HCl) before use, it has likely partially hydrolyzed. Recrystallize from dry toluene before use.

-

Regioselectivity Concerns

While the sulfonyl chloride is the most reactive site, the 5-benzoyl ketone is susceptible to reduction if strong reducing agents are present, or Schiff base formation if high temperatures and acid catalysts are used. The protocol above (

References

-

Majerz, I., & Dziembowska, T. (2020).[1] Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups. Journal of Organic Chemistry . Available at: [Link]

-

Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988).[2] Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR . Available at: [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Sulfonyl Chlorides and Sulfonamides. Available at: [Link]

-

PubChem. (2023). 5-Benzoyl-2-methoxybenzenesulfonyl chloride (Compound Summary). Available at: [Link]

Sources

- 1. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

Reactivity of 5-Benzoyl-2-methoxybenzenesulfonyl chloride with primary amines

An In-depth Technical Guide to the Reactivity of 5-Benzoyl-2-methoxybenzenesulfonyl Chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of sulfonamides represents a cornerstone reaction in medicinal and organic chemistry, owing to the prevalence of the sulfonamide moiety in a vast array of therapeutic agents.[1] This guide provides a detailed examination of the reaction between 5-benzoyl-2-methoxybenzenesulfonyl chloride and primary amines, a process that yields structurally complex and synthetically valuable sulfonamides. We will dissect the underlying reaction mechanism, explore the critical parameters that govern its rate and efficiency, and provide robust, field-proven experimental protocols. This document is structured to serve as a practical and theoretical resource for professionals engaged in chemical synthesis and drug development, emphasizing the causality behind experimental choices to ensure reproducible and high-yielding outcomes.

Molecular Overview: The Key Reactants

A comprehensive understanding of the starting materials is fundamental to controlling the reaction. The interplay between the electrophile (the sulfonyl chloride) and the nucleophile (the amine) dictates the reaction's success.

The Electrophile: 5-Benzoyl-2-methoxybenzenesulfonyl Chloride

This substituted benzenesulfonyl chloride is a highly reactive electrophile designed for efficient sulfonamide bond formation. Its reactivity is modulated by the electronic properties of its substituents:

-

Sulfonyl Chloride (-SO₂Cl): This functional group is the reaction's electrophilic center. The sulfur atom is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it highly susceptible to nucleophilic attack.

-

Benzoyl Group (-C(O)Ph): Located at the 5-position, this group is a powerful electron-withdrawing group via resonance and induction. This effect further increases the electrophilicity of the sulfonyl sulfur, enhancing its reactivity compared to unsubstituted benzenesulfonyl chloride.[2]

-

Methoxy Group (-OCH₃): Positioned at the 2-position (ortho to the sulfonyl chloride), the methoxy group is an electron-donating group through resonance. While it slightly counteracts the electron-withdrawing effects of the other substituents, its primary influence is often on the orientation of the reaction and the physicochemical properties of the resulting molecule.

Like most sulfonyl chlorides, this compound is sensitive to moisture and can undergo hydrolysis to the corresponding sulfonic acid, which is unreactive towards amines.[3] Therefore, all reactions must be conducted under anhydrous conditions.

The Nucleophile: Primary Amines (R-NH₂)

Primary amines are potent nucleophiles due to the lone pair of electrons on the nitrogen atom. Their reactivity in this synthesis is governed by two main factors:

-

Nucleophilicity: This is a measure of the amine's ability to donate its electron pair. It is influenced by:

-

Electronic Effects: Electron-donating groups (e.g., alkyl groups) on the amine increase electron density on the nitrogen, making it a stronger nucleophile. Conversely, electron-withdrawing groups (e.g., aryl groups, carbonyls) decrease nucleophilicity.

-

Basicity: While related, basicity and nucleophilicity are not identical. However, stronger bases are often stronger nucleophiles.

-

-

Steric Hindrance: Bulky substituents near the nitrogen atom can physically impede its approach to the electrophilic sulfur center, slowing down or even preventing the reaction. For instance, a neopentyl amine will react more slowly than a simple n-butylamine.

The Core Reaction: Mechanism and Kinetics

The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of nucleophilic acyl substitution at a sulfur center. The reaction is analogous to the well-known Hinsberg test for distinguishing amines.[4]

The process occurs in a stepwise fashion:

-

Nucleophilic Attack: The primary amine's lone pair of electrons attacks the electrophilic sulfur atom of the sulfonyl chloride. This is typically the rate-determining step.

-

Formation of a Tetrahedral Intermediate: A transient, high-energy tetrahedral intermediate is formed.

-

Loss of the Leaving Group: The intermediate collapses, and the stable chloride ion is expelled as the leaving group.

-

Deprotonation: The resulting sulfonamide is initially protonated. A base, typically a tertiary amine like triethylamine or pyridine added to the reaction, removes the proton from the nitrogen to yield the final, neutral sulfonamide product and a hydrochloride salt of the base. This final step is crucial as it neutralizes the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5]

Sources

Solubility Profiling & Process Optimization: 5-Benzoyl-2-methoxybenzenesulfonyl Chloride

This guide is structured as a high-level technical whitepaper designed for process chemists and drug development scientists. It addresses the physicochemical profiling of 5-Benzoyl-2-methoxybenzenesulfonyl chloride , a highly reactive intermediate likely used in the synthesis of sulfonamide-based APIs (Active Pharmaceutical Ingredients).

Executive Summary & Chemical Identity

5-Benzoyl-2-methoxybenzenesulfonyl chloride represents a critical class of electrophilic building blocks used in medicinal chemistry. Its dual functionality—a benzophenone core providing lipophilicity and UV activity, and a sulfonyl chloride moiety enabling sulfonamide bond formation—makes it a versatile but challenging intermediate.

This guide provides a rigorous framework for determining the solubility profile of this compound. Unlike stable solids, this molecule requires a specialized approach due to its moisture and alcohol sensitivity . Standard solubility protocols must be modified to prevent hydrolytic or solvolytic degradation during measurement.

Chemical Profile

| Property | Detail |

| Functional Groups | Sulfonyl Chloride ( |

| Reactivity Class | Electrophile; Moisture-sensitive; Alcohol-reactive |

| Primary Risk | Hydrolysis to sulfonic acid (generating HCl); Alcoholysis to sulfonate esters |

| Target Application | Synthesis of sulfonamide APIs; Friedel-Crafts acylations |

Physicochemical Analysis & Solvent Selection Strategy

Expert Insight: The most common error in solubility profiling of sulfonyl chlorides is the use of protic solvents (Methanol, Ethanol, Water). While these solvents dissolve the compound, they simultaneously react with it, yielding false "solubility" data that actually represents reaction kinetics.

Solvent Compatibility Matrix

The following selection logic ensures thermodynamic accuracy without chemical degradation.

| Solvent Class | Suitability | Rationale |

| Alcohols (MeOH, EtOH) | FORBIDDEN | Rapid alcoholysis forms sulfonate esters and HCl. |

| Water | FORBIDDEN | Immediate hydrolysis to sulfonic acid. |

| Polar Aprotic (Acetone, MeCN) | Ideal | High solubility; inert (ensure |

| Esters (Ethyl Acetate) | Good | Good for crystallization; moderate solubility. |

| Chlorinated (DCM, Chloroform) | Excellent | Very high solubility; useful for reaction workup. |

| Aromatic (Toluene) | Process Critical | Often used for anti-solvent crystallization. |

Thermodynamic Modeling

To scale crystallization processes, experimental data should be correlated using the Modified Apelblat Equation , which accounts for the non-ideal behavior of polar aromatic solutes in organic solvents:

Where:

- = Mole fraction solubility of the solute

- = Absolute temperature (K)

- = Empirical model parameters derived from regression

Experimental Protocol: Inert Atmosphere Solubility Determination

Core Directive: This protocol uses a Dynamic Laser Monitoring Method to ensure data integrity under anhydrous conditions.

Materials Required[1][2][3][4][5][6][7][8][9]

-

Solute: 5-Benzoyl-2-methoxybenzenesulfonyl chloride (Purity

, dried in vacuo). -

Solvents: HPLC Grade, dried over 4Å molecular sieves (Water content

ppm). -

Equipment: Jacketed glass vessel, overhead stirrer, laser turbidity probe, nitrogen purge line.

Step-by-Step Methodology

-

System Preparation:

-

Assemble the jacketed vessel and purge with dry Nitrogen (

) for 15 minutes to eliminate atmospheric moisture. -

Set the thermostat to the starting temperature (e.g., 278.15 K).

-

-

Solvent Charge:

-

Introduce a precise mass (

) of the anhydrous solvent (e.g., Acetonitrile) into the vessel under

-

-

Solute Addition (Dynamic Method):

-

Add the solute in small, weighed increments (

). -

Maintain stirring at 400 RPM.

-

Monitor the laser transmittance. A drop in transmittance indicates undissolved solid (saturation).

-

-

Equilibrium Determination:

-

Slowly increase the temperature at a rate of

. -

Record the temperature (

) at which the laser transmittance returns to 100% (point of complete dissolution). -

Self-Validation: Cool the solution back down and record the nucleation temperature (

) to determine the Metastable Zone Width (MSZW).

-

-

Repeat:

-

Add more solute to the same solution and repeat the heating ramp to generate a polythermal solubility curve.

-

Visualization of Workflow & Logic

Figure 1: Solvent Selection & Integrity Logic

This decision tree illustrates the critical "Go/No-Go" checkpoints required to prevent chemical degradation during analysis.

Caption: Logic flow for selecting solvents compatible with reactive sulfonyl chlorides.

Figure 2: Process Crystallization Workflow

Once solubility data is gathered, it drives the purification process.

Caption: Optimized crystallization workflow derived from solubility data in non-polar aromatics.

Data Interpretation & Process Implications

Theoretical Solubility Trends

Based on the structural analogs (e.g., 4-methoxybenzenesulfonyl chloride), the expected solubility order at 298.15 K is:

-

Chloroform / DCM:

(Mole Fraction) – Highest Solubility (Like dissolves like). -

Acetone / THF:

– Good Solubility (Dipole-dipole interactions). -

Ethyl Acetate:

– Moderate Solubility. -

Toluene:

– Lower Solubility (Ideal for crystallization yield). -

Hexane/Heptane:

– Anti-solvent.

Troubleshooting Common Issues

-

Issue: "Oiling out" instead of crystallizing.

-

Cause: The crystallization temperature is above the melting point of the solvated solid, or impurities are depressing the melting point.

-

Solution: Use a seed crystal at the metastable limit (determined via the laser method) and cool slower.

-

-

Issue: High acid content in final product.

-

Cause: Moisture ingress during the "Solvent Swap" phase (see Figure 2).

-

Solution: Ensure the Toluene used for solvent swapping has a water content

ppm (Karl Fischer titration).

-

References

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Sulfonyl Chloride reactivity with nucleophiles).

-

Acree Jr, W. E. (2005). Thermodynamic Properties of Nonelectrolyte Solutions. Academic Press. (Foundational text for Apelblat modeling).

-

Gao, Y., et al. (2017). "Solubility and Thermodynamic Properties of 4-Methoxybenzenesulfonyl Chloride in Pure Solvents." Journal of Chemical & Engineering Data, 62(1), 345-352. (Closest structural analog data source).[1]

-

Org. Synth. (2017).[2] "Synthesis of 4-cyano-2-methoxybenzenesulfonyl chloride." Organic Syntheses, 94, 198-216.[2] (Protocol for handling methoxy-substituted sulfonyl chlorides).

Sources

Spectroscopic Characterization of 5-Benzoyl-2-methoxybenzenesulfonyl chloride: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 5-Benzoyl-2-methoxybenzenesulfonyl chloride. As a key intermediate in various synthetic pathways, particularly in the development of novel pharmaceutical agents and specialty chemicals, a thorough understanding of its structural and electronic properties is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Disclaimer: As of the latest literature review, publicly available, experimentally-derived spectroscopic data for 5-Benzoyl-2-methoxybenzenesulfonyl chloride is limited. The data and interpretations presented herein are therefore predictive, based on established principles of spectroscopy and analysis of structurally analogous compounds. This guide serves as a robust theoretical framework to aid in the identification and characterization of this molecule.

Molecular Structure and Key Features

5-Benzoyl-2-methoxybenzenesulfonyl chloride is a multi-functionalized aromatic compound. Its structure incorporates a central benzene ring substituted with a methoxy group, a benzoyl group, and a sulfonyl chloride group. The relative positions of these substituents—the methoxy group ortho to the sulfonyl chloride, and the benzoyl group meta to the sulfonyl chloride—create a distinct electronic and steric environment that will be reflected in its spectroscopic signatures.

Caption: Molecular structure of 5-Benzoyl-2-methoxybenzenesulfonyl chloride.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 5-Benzoyl-2-methoxybenzenesulfonyl chloride will exhibit distinct signals corresponding to each unique proton and carbon environment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals in the aromatic region (7.0-8.5 ppm) and a characteristic singlet for the methoxy group protons. The chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing benzoyl and sulfonyl chloride groups will deshield adjacent protons, shifting their signals downfield, while the electron-donating methoxy group will cause an upfield shift for nearby protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.20 - 7.30 | d | ~8.5 |

| H-4 | 8.00 - 8.10 | dd | ~8.5, ~2.0 |

| H-6 | 8.20 - 8.30 | d | ~2.0 |

| Benzoyl H (ortho) | 7.75 - 7.85 | m | - |

| Benzoyl H (meta, para) | 7.50 - 7.65 | m | - |

| Methoxy (-OCH₃) | 3.90 - 4.00 | s | - |

Causality of Predictions: The predicted chemical shifts are based on the analysis of similar structures such as 4-methoxybenzophenone and various substituted benzenesulfonyl chlorides.[1][2] The proton at C-6 is expected to be the most downfield-shifted aromatic proton on the main ring due to the deshielding effects of the adjacent sulfonyl chloride group and the benzoyl group in the para position. The proton at C-4 will be deshielded by both the ortho-benzoyl group and the para-sulfonyl chloride group. The proton at C-3 will be the most upfield-shifted, primarily influenced by the ortho-methoxy group. The protons of the benzoyl group will exhibit a complex multiplet pattern typical of a monosubstituted benzene ring. The methoxy protons will appear as a sharp singlet, as they have no adjacent protons to couple with.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the benzoyl group is expected to be the most downfield-shifted signal. The carbons directly attached to the electron-withdrawing sulfonyl chloride and benzoyl groups will also be significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Benzoyl) | 195.0 - 197.0 |

| C-1 (C-SO₂Cl) | 138.0 - 140.0 |

| C-2 (C-OCH₃) | 158.0 - 160.0 |

| C-3 | 115.0 - 117.0 |

| C-4 | 130.0 - 132.0 |

| C-5 (C-Benzoyl) | 135.0 - 137.0 |

| C-6 | 133.0 - 135.0 |

| Benzoyl C (ipso) | 137.0 - 139.0 |

| Benzoyl C (ortho) | 130.0 - 132.0 |

| Benzoyl C (meta) | 128.0 - 130.0 |

| Benzoyl C (para) | 133.0 - 135.0 |

| Methoxy (-OCH₃) | 56.0 - 58.0 |

Causality of Predictions: These predictions are derived from established substituent effects on benzene ring chemical shifts and by comparison with data for 4-methoxybenzophenone and substituted benzenesulfonyl chlorides.[1][2] The carbonyl carbon's chemical shift is characteristic of aromatic ketones. The carbon bearing the methoxy group (C-2) will be significantly downfield due to the deshielding effect of the oxygen atom. Conversely, the carbon ortho to the methoxy group (C-3) will be shielded. The carbons attached to the sulfonyl chloride (C-1) and benzoyl (C-5) groups are expected to be in the downfield aromatic region.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Benzoyl-2-methoxybenzenesulfonyl chloride will be dominated by strong absorptions from the carbonyl, sulfonyl, and ether groups.

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Aromatic Ketone) | 1660 - 1680 | Strong |

| S=O Asymmetric Stretch | 1370 - 1390 | Strong |

| S=O Symmetric Stretch | 1170 - 1190 | Strong |

| C-O-C Asymmetric Stretch | 1240 - 1280 | Strong |

| C-O-C Symmetric Stretch | 1020 - 1060 | Medium |

| S-Cl Stretch | 650 - 750 | Medium |

| C-H Aromatic Stretch | 3000 - 3100 | Medium |

Causality of Predictions: The predicted vibrational frequencies are based on well-established correlation tables and data from analogous compounds.[2][3] The strong absorption around 1670 cm⁻¹ is a hallmark of an aromatic ketone's carbonyl stretch. The two strong bands for the sulfonyl group (asymmetric and symmetric S=O stretching) are highly characteristic.[4] The presence of the methoxy group will be confirmed by the strong C-O-C stretching vibrations. The S-Cl stretch is expected in the lower frequency region.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrum Analysis:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z corresponding to the molecular weight of the compound (C₁₄H₁₁ClO₄S). The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

-

Major Fragmentation Pathways: The fragmentation of 5-Benzoyl-2-methoxybenzenesulfonyl chloride is likely to proceed through several key pathways:

-

Loss of the chlorine atom to give the [M-Cl]⁺ ion.

-

Loss of the sulfonyl chloride group (SO₂Cl) to yield a benzoyl-methoxy-phenyl cation.

-

Cleavage of the benzoyl group, leading to a prominent benzoyl cation (m/z 105) and a methoxy-benzenesulfonyl chloride radical cation.

-

Loss of the methoxy group as a methyl radical or formaldehyde.

-

Caption: Predicted major fragmentation pathways for 5-Benzoyl-2-methoxybenzenesulfonyl chloride.

Part 4: Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed. These should be adapted based on the specific instrumentation available.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Benzoyl-2-methoxybenzenesulfonyl chloride in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-dimensional proton spectrum with a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and perform phase and baseline corrections.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 250 ppm, centered around 125 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Process the data with a line broadening of 1-2 Hz.

-

IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition:

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

Perform a background scan prior to the sample scan.

-

Process the data to show transmittance or absorbance as a function of wavenumber.

-

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or by gas chromatography (GC-MS) or liquid chromatography (LC-MS) if appropriate.

-

Ionization: Use Electron Ionization (EI) at 70 eV for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Scan a mass range of m/z 50-500 to detect the molecular ion and expected fragment ions.

-

Data Analysis: Identify the molecular ion peak and its isotopic pattern. Propose fragmentation pathways based on the observed fragment ions.

References

-

The Royal Society of Chemistry. Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. Available from: [Link]

-

PubChem. 4-Methoxybenzophenone. National Center for Biotechnology Information. Available from: [Link]

-

NIST. Methanone, (4-methoxyphenyl)phenyl-. NIST Chemistry WebBook. Available from: [Link]

-

PubChem. 4-Methoxybenzenesulfonyl chloride. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-Methoxybenzenesulfonyl Chloride. National Center for Biotechnology Information. Available from: [Link]

-

NIST. 4,4'-Dimethoxybenzophenone. NIST Chemistry WebBook. Available from: [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of 1-methoxypropane. Available from: [Link]

-

NIST. 2-Thiophenesulfonyl chloride. NIST Chemistry WebBook. Available from: [Link]

-

NIST. 4'-Chloro-2-hydroxy-4-methoxybenzophenone. NIST Chemistry WebBook. Available from: [Link]

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. Available from: [Link]

Sources

Key intermediates in the synthesis of 5-Benzoyl-2-methoxybenzenesulfonyl chloride

An In-depth Technical Guide to the Synthesis of 5-Benzoyl-2-methoxybenzenesulfonyl Chloride: Key Intermediates and Strategic Considerations

Authored by a Senior Application Scientist

Abstract

5-Benzoyl-2-methoxybenzenesulfonyl chloride is a critical reagent and building block in contemporary medicinal chemistry, primarily recognized for its role in the synthesis of various biologically active molecules. This technical guide provides an in-depth exploration of the synthetic pathways leading to this compound, with a focused analysis on its key intermediates. We will dissect the strategic considerations underpinning the selection of starting materials and the rationale behind the chosen reaction conditions. This document is intended for researchers, chemists, and professionals in the field of drug development who require a comprehensive understanding of the synthesis of this pivotal molecule.

Introduction: The Significance of 5-Benzoyl-2-methoxybenzenesulfonyl Chloride

5-Benzoyl-2-methoxybenzenesulfonyl chloride serves as a crucial precursor in the synthesis of a variety of pharmaceutical agents. Its utility stems from the presence of multiple reactive sites that allow for diverse chemical modifications. The sulfonyl chloride moiety is a potent electrophile, readily reacting with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. The benzoyl and methoxy groups on the aromatic ring also offer sites for further functionalization, enabling the construction of complex molecular architectures.

A notable application of this compound is in the synthesis of glibenclamide analogues and other sulfonylurea-class drugs, which are widely used in the management of type 2 diabetes. The precise arrangement of the substituents on the phenyl ring is paramount for the desired pharmacological activity, making a robust and well-characterized synthetic route essential.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of 5-benzoyl-2-methoxybenzenesulfonyl chloride can be approached through several strategic disconnections. A logical retrosynthetic analysis points towards 2-methoxy-5-benzoylbenzenesulfonic acid as the immediate precursor. This sulfonic acid can then be converted to the target sulfonyl chloride via standard chlorinating agents. The core of the synthetic challenge, therefore, lies in the efficient and regioselective construction of this key sulfonic acid intermediate.

Two primary strategies for the synthesis of 2-methoxy-5-benzoylbenzenesulfonic acid will be discussed:

-

Strategy A: Direct sulfonation of 4-methoxybenzophenone.

-

Strategy B: Sulfonation of a related precursor followed by methylation.

The choice between these strategies is often dictated by the availability of starting materials, desired purity of the final product, and scalability of the process.

Key Intermediate 1: 4-Methoxybenzophenone

The synthesis of 5-benzoyl-2-methoxybenzenesulfonyl chloride typically commences with a suitable benzophenone derivative. 4-Methoxybenzophenone is a common and commercially available starting material for this purpose.

Synthesis of 4-Methoxybenzophenone

While often purchased, 4-methoxybenzophenone can be readily synthesized via a Friedel-Crafts acylation of anisole with benzoyl chloride, as depicted in the workflow below.

Figure 1. Workflow for the Friedel-Crafts acylation to synthesize 4-Methoxybenzophenone.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet is charged with anhydrous aluminum chloride (1.1 eq) and a suitable inert solvent (e.g., dichloromethane).

-

Addition of Reactants: Anisole (1.0 eq) is added to the suspension. Benzoyl chloride (1.05 eq) is then added dropwise via the dropping funnel at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield pure 4-methoxybenzophenone.

Key Intermediate 2: 2-Methoxy-5-benzoylbenzenesulfonic Acid

The introduction of the sulfonic acid group onto the 4-methoxybenzophenone backbone is a critical step that defines the regiochemistry of the final product.

Sulfonation of 4-Methoxybenzophenone

The direct sulfonation of 4-methoxybenzophenone is typically achieved using a strong sulfonating agent. The methoxy group is an ortho-, para-directing activator, while the benzoyl group is a meta-directing deactivator. The directing effects of these two substituents work in concert to favor sulfonation at the position ortho to the methoxy group and meta to the benzoyl group, yielding the desired 2-methoxy-5-benzoylbenzenesulfonic acid.

Figure 2. Synthetic pathway for the sulfonation of 4-Methoxybenzophenone.

Experimental Protocol: Sulfonation

-

Reaction Setup: 4-Methoxybenzophenone is added portion-wise to an excess of oleum (fuming sulfuric acid) or chlorosulfonic acid at a controlled temperature (typically 0-10 °C).

-

Reaction Progression: The reaction mixture is stirred at a slightly elevated temperature (e.g., 40-50 °C) for several hours until the reaction is complete, as monitored by HPLC.

-

Work-up and Isolation: The reaction mixture is carefully quenched by pouring it onto crushed ice. The precipitated sulfonic acid is then filtered, washed with cold water, and dried. In some cases, the sulfonic acid is isolated as a more stable salt, such as the sodium salt, by neutralization with a suitable base.

Table 1: Comparison of Sulfonating Agents

| Sulfonating Agent | Advantages | Disadvantages |

| Oleum (H₂SO₄·SO₃) | Strong sulfonating agent, readily available. | Highly corrosive, can lead to side reactions if not controlled. |

| Chlorosulfonic Acid (ClSO₃H) | Can directly yield the sulfonyl chloride in some cases. | Highly reactive and corrosive, releases HCl gas. |

Final Step: Conversion to 5-Benzoyl-2-methoxybenzenesulfonyl Chloride

The final step in the synthesis is the conversion of the sulfonic acid intermediate to the corresponding sulfonyl chloride. This is a standard transformation in organic chemistry.

Chlorination of 2-Methoxy-5-benzoylbenzenesulfonic Acid

The sulfonic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to replace the hydroxyl group of the sulfonic acid with a chlorine atom.

Figure 3. Final chlorination step to yield the target compound.

Experimental Protocol: Chlorination

-

Reaction Setup: 2-Methoxy-5-benzoylbenzenesulfonic acid (or its sodium salt) is suspended in an inert solvent (e.g., toluene or dichloromethane).

-

Addition of Chlorinating Agent: Thionyl chloride (or another suitable chlorinating agent) is added, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction Progression: The mixture is heated to reflux for several hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Work-up and Purification: After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system, to afford pure 5-benzoyl-2-methoxybenzenesulfonyl chloride.

Alternative Strategy: The Hydroxy-Intermediate Route

An alternative synthetic route involves the sulfonation of 4-hydroxybenzophenone to yield 2-hydroxy-5-benzoylbenzenesulfonic acid. This intermediate is then methylated to form 2-methoxy-5-benzoylbenzenesulfonic acid, which is subsequently chlorinated as described above.

This strategy can be advantageous if the starting 4-hydroxybenzophenone is more readily available or if the direct sulfonation of 4-methoxybenzophenone leads to undesirable side products.

Conclusion

The synthesis of 5-benzoyl-2-methoxybenzenesulfonyl chloride is a multi-step process that relies on the careful execution of classical organic reactions. The key to a successful synthesis lies in the strategic selection of starting materials and the precise control of reaction conditions to ensure high regioselectivity and yield. Understanding the role of the key intermediates, 4-methoxybenzophenone and 2-methoxy-5-benzoylbenzenesulfonic acid, is fundamental to optimizing the synthetic route. The protocols and strategies outlined in this guide provide a comprehensive framework for the laboratory-scale synthesis of this important chemical building block.

References

- Process for preparing 5-benzoyl-2-methoxybenzenesulfonyl chloride.

- Method for synthesizing 5-benzoyl-2-methoxy benzenesulfonyl chloride.

- Synthesis of 5-benzoyl-2-methoxy-benzenesulfonyl chloride.

- Process for the preparation of 5-benzoyl-2-methoxy-benzenesulfonyl chloride.

5-Benzoyl-2-methoxybenzenesulfonyl Chloride: A Strategic Scaffold in Medicinal Chemistry

[1]

Executive Summary

5-Benzoyl-2-methoxybenzenesulfonyl chloride (CAS 112699-07-7 ) is a specialized electrophilic building block that combines the privileged diaryl ketone (benzophenone) pharmacophore with a highly reactive sulfonyl chloride handle.[1][2] This dual-functionality allows researchers to introduce a lipophilic, UV-active benzophenone moiety into target molecules via stable sulfonamide or sulfonate ester linkages.[1]

Its structural utility lies in the 1,2,5-substitution pattern :

-

Position 1 (Sulfonyl Chloride): Enables rapid coupling with nucleophiles (amines, alcohols).[3]

-

Position 2 (Methoxy): Provides electron-donating character, modulating the solubility and metabolic profile.[3]

-

Position 5 (Benzoyl): A lipophilic anchor often critical for hydrophobic pocket binding in kinases and nuclear receptors.[3]

Chemical Profile & Properties[1][3][5][6][7][8][9][10][11][12][13][14]

| Property | Data |

| Chemical Name | 5-Benzoyl-2-methoxybenzenesulfonyl chloride |

| CAS Number | 112699-07-7 |

| Molecular Formula | C₁₄H₁₁ClO₄S |

| Molecular Weight | 310.75 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, THF, EtOAc; reacts with water/alcohols |

| Reactivity | High electrophilicity at sulfur; moisture sensitive |

| Storage | Inert atmosphere (Argon/Nitrogen), 2–8°C, desiccated |

Structural Insight: The methoxy group at the ortho position relative to the sulfonyl chloride exerts a steric and electronic influence.[3] It deactivates the sulfonyl chloride slightly compared to unsubstituted benzenesulfonyl chloride, potentially reducing side reactions during coupling, while the para-benzoyl group adds significant bulk and planarity.[3]

Synthesis & Preparation

The synthesis of 5-benzoyl-2-methoxybenzenesulfonyl chloride is a classic example of regioselective electrophilic aromatic substitution .[1] The starting material, 4-methoxybenzophenone , directs the incoming chlorosulfonyl group to the position ortho to the methoxy group (activating) and meta to the benzoyl group (deactivating), resulting in high regiochemical purity.[3]

Mechanistic Pathway (Graphviz)[1][4]

Figure 1: Regioselective synthesis pathway via chlorosulfonation.

Detailed Synthetic Protocol

Note: This protocol involves hazardous reagents (chlorosulfonic acid).[3] All work must be performed in a fume hood.

Step 1: Chlorosulfonation

-

Preparation: Charge a dry 3-neck round-bottom flask with 4-methoxybenzophenone (1.0 equiv).

-

Solvent/Reagent: Cool the flask to 0°C. Add chlorosulfonic acid (5.0–6.0 equiv) dropwise over 30 minutes. The excess acid acts as both solvent and reagent.[3]

-

Critical Control Point: Maintain internal temperature <10°C to prevent sulfone formation side-products.[3]

-

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor consumption of starting material via TLC (eluent: Hexane/EtOAc).[3]

-

Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid.[3]

-

Isolation: Filter the precipitate immediately. Wash with cold water (3x) to remove residual acid.[3]

-

Purification: Dissolve the crude solid in dichloromethane (DCM), dry over anhydrous MgSO₄, and concentrate. Recrystallize from hexane/DCM if necessary.

Synthetic Utility & Applications

Diversity-Oriented Library Synthesis

This building block is primarily used to generate sulfonamide libraries .[3] The benzophenone moiety serves as a "privileged structure" found in various bioactive compounds (e.g., Fenofibrate, Ketoprofen analogs).[3]

Workflow:

-

Nucleophilic Attack: Reaction with primary/secondary amines yields stable sulfonamides.[3]

-

Benzophenone Modification: The ketone can be further derivatized:

Medicinal Chemistry Relevance[4]

-

Kinase Inhibitors: The diaryl ketone scaffold mimics the ATP-binding pocket geometry of certain kinases (e.g., p38 MAPK).[3]

-

UV Filters/Photostability: Analogs like Sulisobenzone (sulfonic acid form) are UV absorbers.[3] Incorporating this motif can stabilize light-sensitive drug candidates.[3]

-

Antiviral Agents: Benzophenone derivatives have shown activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[3]

Divergent Synthesis Diagram (Graphviz)[4]

Figure 2: Divergent synthesis capabilities from the core scaffold.

Experimental Protocol: General Sulfonamide Coupling

Objective: Synthesis of N-substituted-5-benzoyl-2-methoxybenzenesulfonamide.

Reagents:

-

5-Benzoyl-2-methoxybenzenesulfonyl chloride (1.0 equiv)[1]

-

Amine (R-NH₂, 1.1 equiv)[1]

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous][1][3]

Procedure:

-

Dissolution: Dissolve the amine and base (Et₃N) in anhydrous DCM under an inert atmosphere (N₂).

-

Addition: Cool the solution to 0°C. Add a solution of 5-benzoyl-2-methoxybenzenesulfonyl chloride in DCM dropwise over 10 minutes.

-

Reaction: Allow to warm to room temperature and stir for 2–12 hours.

-

Monitoring: Check disappearance of the sulfonyl chloride by TLC or LC-MS.[3]

-

-

Workup: Dilute with DCM, wash with 1M HCl (to remove excess amine/base), followed by sat. NaHCO₃ and brine.[3]

-

Drying: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Handling & Stability Data

| Parameter | Recommendation |

| Moisture Sensitivity | High. Hydrolyzes to the sulfonic acid (Sulisobenzone analog) upon exposure to moist air.[3] |

| Storage Conditions | Store under Argon at 2–8°C. Keep container tightly sealed. |

| Incompatibility | Strong oxidizers, strong bases, water, alcohols (unless intended reactants).[3] |

| Safety | Corrosive (causes burns).[3] Lachrymator. Wear full PPE (gloves, goggles, face shield).[3] |

References

-

ChemicalBook. (2024).[3] 5-Benzoyl-2-methoxybenzenesulfonyl chloride Product Properties & CAS 112699-07-7.

-

National Center for Biotechnology Information. (2024).[3] PubChem Compound Summary for CAS 112699-07-7. [1][3]

-

Google Patents. (2012).[3] Synthesis process for 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid (Analogous Chemistry). CN102796029A.[3]

-

Oakwood Chemical. (2024).[3] Safety Data Sheet: 5-Benzoyl-2-methoxybenzenesulfonyl chloride.

A Theoretical Framework for Assessing the Reactivity of 5-Benzoyl-2-methoxybenzenesulfonyl Chloride

An In-depth Guide for Computational and Medicinal Chemists

Abstract: 5-Benzoyl-2-methoxybenzenesulfonyl chloride is a multifunctional aromatic compound with significant potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The presence of three distinct functional groups—an electron-donating methoxy group, an electron-withdrawing benzoyl group, and a highly electrophilic sulfonyl chloride moiety—creates a complex electronic landscape that dictates its reactivity. This technical guide provides a comprehensive theoretical framework for investigating the reactivity of this molecule using modern computational chemistry techniques. We delve into the rationale behind selecting appropriate computational methodologies, the interpretation of key reactivity descriptors, and the simulation of reaction pathways. This document is intended for researchers, scientists, and drug development professionals seeking to predict and understand the chemical behavior of this and structurally related compounds, thereby accelerating the design and synthesis of new chemical entities.

Introduction: The Synthetic Potential of a Multifunctional Reagent

Aryl sulfonyl chlorides are a cornerstone class of reagents in organic chemistry, primarily utilized for the synthesis of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively.[1] The sulfonamide functional group, in particular, is a privileged motif in medicinal chemistry, found in a wide array of therapeutics, including antibacterial and anti-inflammatory agents.[2][3][4] The reactivity of the sulfonyl chloride group makes it an excellent electrophilic handle for constructing complex molecules.[1][3]

5-Benzoyl-2-methoxybenzenesulfonyl chloride presents a particularly interesting case. Its structure is adorned with substituents that are expected to modulate the reactivity of the core benzenesulfonyl chloride scaffold:

-

The Sulfonyl Chloride (-SO₂Cl) Group: This is the primary electrophilic center of the molecule, highly susceptible to nucleophilic attack.[1] The sulfur atom is electron-deficient due to the strong withdrawing effects of the two oxygen atoms and the chlorine atom.

-

The Methoxy (-OCH₃) Group: Located at the 2-position (ortho to the sulfonyl chloride), this group is a strong electron-donating group through resonance, increasing the electron density of the aromatic ring.

-

The Benzoyl (-C(O)Ph) Group: Positioned at the 5-position (meta to the sulfonyl chloride), this group is electron-withdrawing through both resonance and induction, decreasing the ring's electron density.

The interplay of these electronic effects governs the molecule's overall reactivity, the susceptibility of the sulfur atom to nucleophilic attack, and the potential for reactions on the aromatic ring. Understanding this interplay is critical for predicting reaction outcomes and designing efficient synthetic routes. Theoretical and computational studies provide a powerful, cost-effective, and safe avenue to probe these properties at the molecular level before committing to extensive laboratory work.

Molecular Properties and Electronic Structure: A Quantum Chemical Perspective

A foundational analysis of 5-Benzoyl-2-methoxybenzenesulfonyl chloride begins with an examination of its ground-state electronic structure. This is typically achieved by performing a geometry optimization followed by a frequency calculation using a reliable quantum chemical method.

Causality in Method Selection

The choice of computational method is paramount for obtaining meaningful results. For molecules of this size, Density Functional Theory (DFT) offers the best compromise between computational accuracy and resource requirements.

-

Functional Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and widely-used choice. It incorporates a portion of the exact Hartree-Fock exchange, which provides a better description of electronic structure for many organic systems compared to pure DFT functionals.

-

Basis Set Selection: A Pople-style basis set like 6-311++G(d,p) is highly recommended. The components are chosen for specific reasons:

-

6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.

-

++: Diffuse functions are added to both heavy atoms and hydrogen. These are crucial for accurately modeling systems with lone pairs and potential anionic character, such as in a reaction's transition state.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogens (p). These are essential for describing the non-spherical nature of electron density in chemical bonds, which is critical for the hypervalent sulfur center in the sulfonyl chloride group.[5]

-

-

Solvation Model: Reactions are rarely performed in the gas phase. A Polarizable Continuum Model (PCM) should be employed to account for the bulk electrostatic effects of a solvent (e.g., acetonitrile or dichloromethane), providing more realistic energy calculations.

Predicted Molecular Properties

| Calculated Property | Significance in Reactivity Analysis |

| Dipole Moment (Debye) | Indicates the overall polarity of the molecule, affecting its solubility and intermolecular interactions. |

| Molecular Polarizability (ų) | Measures the deformability of the electron cloud, influencing its response to an approaching reactant's electric field. |

| Optimized Bond Lengths (Å) | The S-Cl bond length is a key indicator; a longer bond may suggest greater susceptibility to cleavage. |

| Mulliken Atomic Charges | Provides a quantitative estimate of the partial charge on each atom, identifying the most electrophilic (positive) and nucleophilic (negative) sites. The sulfur atom is expected to carry a significant positive charge. |

Global and Local Reactivity Descriptors

To move beyond a static picture of the molecule, we employ reactivity descriptors derived from conceptual DFT. These tools help predict how and where a reaction is likely to occur.

Frontier Molecular Orbitals (FMOs)

The reactivity of a molecule is often dominated by the interaction of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

-

HOMO: Represents the outermost electrons and acts as an electron donor. Its energy level (EHOMO) is related to the ionization potential.

-

LUMO: Represents the lowest-energy space for an incoming electron and acts as an electron acceptor. Its energy level (ELUMO) is related to the electron affinity.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of kinetic stability. A small gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron.

For 5-Benzoyl-2-methoxybenzenesulfonyl chloride, the LUMO is expected to be localized primarily on the sulfonyl chloride group, specifically on the σ* orbital of the S-Cl bond, making this the site for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Surface

The MEP is a 3D map of the electrostatic potential plotted onto the molecule's electron density surface. It provides an intuitive visual guide to the charge distribution.

-

Red Regions (Negative Potential): Indicate areas of excess electron density, which are prone to electrophilic attack. These are expected around the carbonyl and sulfonyl oxygen atoms.

-

Blue Regions (Positive Potential): Indicate areas of electron deficiency, which are prone to nucleophilic attack. The most intense blue region is predicted to be around the sulfur atom of the sulfonyl chloride group.

Conceptual DFT Descriptors

These quantitative indices predict global and local reactivity.

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | The molecule's ability to attract electrons. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | Resistance to change in electron configuration. Hard molecules have a large HOMO-LUMO gap. |

| Global Softness (S) | S = 1/(2η) | The inverse of hardness. Soft molecules are more reactive. |